molecular formula C8H5IN2O2 B2768732 3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 1384429-70-2

3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2768732
CAS No.: 1384429-70-2
M. Wt: 288.044
InChI Key: UVCDOAAKEDNFOE-UHFFFAOYSA-N
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Description

“3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid” is a chemical compound with the IUPAC name this compound . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is substituted at the 3-position with an iodine atom and at the 6-position with a carboxylic acid group .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 288.04 . The compound should be stored at room temperature .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

A notable application of 3-Iodoimidazo[1,2-a]pyridine derivatives lies in organic synthesis and heterocyclic chemistry. The compound serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities. For instance, the copper(I)-mediated preparation of new pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-one compounds under mild palladium-free conditions illustrates the utility of 3-Iodoimidazo[1,2-a]pyridine derivatives in constructing complex molecular architectures with high regioselectivity and reasonable yields. This methodology highlights the efficiency and versatility of using 3-Iodoimidazo[1,2-a]pyridine derivatives in synthesizing new heterocyclic compounds without the need for expensive additives or palladium catalysts (Bahlaouan et al., 2011).

Synthetic Methodologies

The compound and its related structures have been employed in developing novel synthetic methodologies. For example, an I2O5-mediated iodocyclization cascade of N-(1-arylallyl)pyridin-2-amines with concomitant C═C bond cleavage efficiently synthesizes 3-iodoimidazo[1,2-a]pyridines. This protocol involves oxidative cyclization/decarboxylation/iodination sequences, showcasing a wide substrate scope, simple operation, and metal-free conditions. Such methodologies are crucial for advancing synthetic organic chemistry, providing efficient routes to synthesize iodinated heterocycles, which are valuable intermediates in pharmaceutical chemistry (Zhou et al., 2019).

Material Science and Supramolecular Chemistry

3-Iodoimidazo[1,2-a]pyridine derivatives also find applications in material science and supramolecular chemistry. They act as building blocks for designing molecules with specific structural and electronic properties. Research into the solid-state supramolecular behavior of 1-(pyridylmethyl)-2,2'-biimidazole derivatives, for instance, explores the impact of electrostatics and geometry on supramolecular architectures. These studies are instrumental in understanding the principles underlying molecular recognition and self-assembly processes, which are fundamental in designing new materials and nanodevices (Gunawardana et al., 2017).

Safety and Hazards

The safety information for “3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid” indicates that it is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H320, H335 .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including “3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid”, have been recognized for their wide range of applications in medicinal chemistry . Future research may focus on exploring these applications further, particularly in the context of drug discovery for infectious diseases .

Properties

IUPAC Name

3-iodoimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCDOAAKEDNFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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